molecular formula C7H4ClNO4 B169365 5-Chloro-2-hydroxy-3-nitrobenzaldehyde CAS No. 16634-90-5

5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Cat. No. B169365
CAS RN: 16634-90-5
M. Wt: 201.56 g/mol
InChI Key: YSDCZOBSHGDCCI-UHFFFAOYSA-N
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Description

“5-Chloro-2-hydroxy-3-nitrobenzaldehyde” is a chemical compound with the molecular formula C7H4ClNO4 . It is a nitroaromatic compound .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-hydroxy-3-nitrobenzaldehyde” consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitro group . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-2-hydroxy-3-nitrobenzaldehyde” are not available, nitroaromatic compounds are known to undergo various reactions. For example, they can participate in condensation reactions to form Schiff base ligands .

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is used in the synthesis of various chemical compounds. For instance, its reaction with equimolar quantities of other chemicals can lead to compounds like 4-chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. These reactions often result in molecules with distinct configurations and bonding patterns, as studied through crystallography and other analytical techniques (Cao, 2009).

Chemical Reactions and Compounds

  • It's a key reagent in the formation of other complex chemical structures. For example, its condensation reactions can lead to compounds like 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, showcasing its utility in creating diverse organic molecules. The spectral data of these compounds are often analyzed for a deeper understanding of their chemical properties (Klemm et al., 1982).

Role in Molecular Transformations

  • The compound also plays a role in molecular transformations. For instance, nitro-2-chlorotropones can be converted into m-hydroxybenzaldehydes, retaining the substituents of the original tropone. This illustrates its utility in complex chemical transformations (Forbes et al., 1968).

Applications in Crystallography

  • In crystallography, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is used to study molecular structures and interactions. Its derivatives, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, demonstrate specific molecular linkages and interactions, contributing to the understanding of molecular crystal structures (Garden et al., 2004).

Safety And Hazards

Nitroaromatic compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

5-chloro-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDCZOBSHGDCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901628
Record name NoName_761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-3-nitrobenzaldehyde

CAS RN

16634-90-5
Record name 5-Chloro-2-hydroxy-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16634-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-chloro-2-hydroxy-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016634905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-chloro-2-hydroxy-3-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LI Rodionova, AV Smirnov, NE Borisova… - Inorganica Chimica …, 2012 - Elsevier
… After the addition of the equimolar amount of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5 mmol) the mixture was stirred for 3 h at room temperature and a dark crimson solution was …
Number of citations: 28 www.sciencedirect.com
W Al Zoubi, YG Ko - Applied Organometallic Chemistry, 2017 - Wiley Online Library
Schiff bases and their complexes are good candidates as versatile compounds which are synthesized by the condensation of a primary amino compound with either aldehydes or …
Number of citations: 122 onlinelibrary.wiley.com
S Ganguly, P Kar, M Chakraborty, K Sarkar… - New Journal of …, 2019 - pubs.rsc.org
… Rodionova et al. first reported a binuclear mixed valence Co II/III complex from the Schiff base of 5-chloro-2-hydroxy-3-nitrobenzaldehyde and L-valine. This complex has a bis-chelated …
Number of citations: 13 pubs.rsc.org
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com
M Crawford, JW Rasburn - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Examination of a number of new and known substituted coumarins has established that free coumarinic acids can readily be isolated from &-nitrocoumarins but not from other …
Number of citations: 11 pubs.rsc.org
M Albrecht, K Witt, O Blau - Journal für Praktische Chemie …, 1998 - Wiley Online Library
The sequential ethylene‐bridged catechol/aminophenol derivates 2‐H 3 and 3–H 3 are potential ligands for metal‐directed self‐assembly processes. They are prepared via Wittig‐…
Number of citations: 6 onlinelibrary.wiley.com

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